3-Propionyl-2,1-benzisoxazole

Description

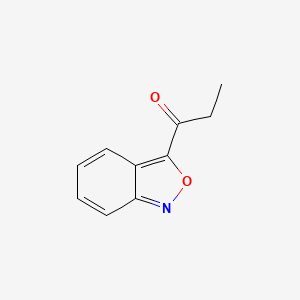

3-Propionyl-2,1-benzisoxazole is an acyl-substituted derivative of the 2,1-benzisoxazole scaffold, characterized by a propionyl group (-COCH₂CH₃) at the 3-position. The 2,1-benzisoxazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and versatility in drug design, particularly in neurological and antiparasitic applications .

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

1-(2,1-benzoxazol-3-yl)propan-1-one |

InChI |

InChI=1S/C10H9NO2/c1-2-9(12)10-7-5-3-4-6-8(7)11-13-10/h3-6H,2H2,1H3 |

InChI Key |

YDWKYECLNLURGV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C2C=CC=CC2=NO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Propionyl-2,1-benzisoxazole, their synthesis routes, yields, and biological activities:

Key Insights from the Comparison:

Synthetic Flexibility :

- Acylated derivatives (e.g., 3-acyl) are synthesized via Friedlander reactions or photochemical methods, with yields highly dependent on substituents and reaction conditions. For example, 3-phenyl derivatives achieve higher yields (66%) compared to methyl-substituted analogs (10% in low-yielding routes) .

- Photochemical routes (e.g., azide cyclization) offer regioselectivity but require optimization of bases (e.g., NaOH) to improve yields (up to 40%) .

Biological Activity: Acylated Derivatives: The 3-acyl group enhances antiparasitic potency. For instance, 3-acyl-2,1-benzisoxazole exhibits nanomolar activity against Plasmodium falciparum, likely due to improved membrane permeability from the lipophilic acyl group . Halogenated Derivatives: 5-Chloro-3-phenyl-2,1-benzisoxazole demonstrates CNS-targeted applications (e.g., GABA receptor modulation), attributed to the electron-withdrawing Cl group stabilizing receptor interactions . Phenyl Derivatives: 3-Phenyl substitution is critical for PPAR-γ agonist activity, with molecular docking showing strong binding affinity (-7.06 kcal/mol) .

Metabolic Stability :

- Acylated and halogenated derivatives show enhanced metabolic stability compared to unsubstituted benzisoxazoles, making them favorable for drug development .

Challenges: Low yields in certain routes (e.g., 10% for methyl-substituted analogs) highlight the need for alternative strategies like inverse addition or organolithium reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.